Cyclopentyl 3,4-difluorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 3,4-difluorophenyl ketone is an organic compound with the molecular formula C12H12F2O It is a ketone derivative characterized by a cyclopentyl group attached to a 3,4-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 3,4-difluorophenyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopentanone and 3,4-difluorobenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
Cyclopentanone+3,4-difluorobenzoyl chlorideAlCl3Cyclopentyl 3,4-difluorophenyl ketone
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl ketones.
Scientific Research Applications
Cyclopentyl 3,4-difluorophenyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 3,4-difluorophenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Cyclopentyl 3,4-difluorophenyl ketone can be compared with other similar compounds, such as:
Cyclopentyl phenyl ketone: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
Cyclopentyl 4-fluorophenyl ketone: Contains only one fluorine atom, leading to variations in its chemical and biological properties.
Cyclopentyl 3,5-difluorophenyl ketone: Has fluorine atoms in different positions on the phenyl ring, affecting its overall reactivity and interactions.
Biological Activity
Cyclopentyl 3,4-difluorophenyl ketone (CPDFK) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentyl group attached to a 3,4-difluorophenyl moiety through a ketone functional group. The molecular formula is C12H10F2O. The introduction of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which is critical for its biological activity.
The mechanism of action of CPDFK primarily involves its interaction with specific enzymes and receptors. The fluorine substituents increase the compound's binding affinity, allowing it to modulate various biochemical pathways:
- Enzyme Inhibition : CPDFK has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which are essential for drug metabolism and biosynthesis of various biomolecules.
- Signal Transduction : The compound modulates signaling pathways related to cell proliferation and apoptosis. It influences gene expression related to the cell cycle, which can affect cellular growth and survival.
Anticancer Potential
Research has indicated that CPDFK may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and altering cell cycle progression. For instance, studies have shown that CPDFK can downregulate key oncogenes while upregulating tumor suppressor genes .
Anti-inflammatory Effects
CPDFK has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of CPDFK, it is useful to compare it with structurally similar compounds:
Compound | IC50 (nM) | Biological Activity |
---|---|---|
Cyclopentyl 3-fluorophenyl ketone | 50 | Moderate enzyme inhibition |
Cyclopentyl phenyl ketone | 200 | Lower potency in cancer cell lines |
Cyclopentyl 4-fluorophenyl ketone | 75 | Comparable activity but less selective |
Cyclopentyl 3,5-difluorophenyl ketone | 30 | Higher potency but different mechanism |
The data indicates that CPDFK exhibits superior potency compared to some analogs, likely due to the strategic placement of fluorine atoms which enhance its interaction with biological targets.
Case Studies
- In Vitro Studies : A study assessed the effects of CPDFK on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .
- Animal Models : In a murine model of inflammation, administration of CPDFK resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
cyclopentyl-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBLITUUOAPBSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642582 |
Source
|
Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-96-3 |
Source
|
Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.